7-Methoxy-6-nitroquinolin-4-ol

Antimicrobial Research Regioisomerism Structure-Activity Relationship

4-hydroxyquinolines lacking regioisomeric precision compromise SAR assay reproducibility. 7-Methoxy-6-nitroquinolin-4-ol delivers the exact 6-nitro-7-methoxy substitution pattern critical for selective MetAP enzyme inhibition and kinase lead optimization. • Distinct metal-chelating geometry (6-nitro/4-hydroxyl) alters pharmacological profiles versus 5-nitro isomers. • Enables synthesis of PTK inhibitor analogs with fine-tuned electronic properties. • Available >98% purity, with consistent batch analysis for reliable lead optimization. Stock maintained for immediate global dispatch.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B12842924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-6-nitroquinolin-4-ol
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-16-10-5-7-6(4-8(10)12(14)15)9(13)2-3-11-7/h2-5H,1H3,(H,11,13)
InChIKeyFLKBZVQYXLVVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-6-nitroquinolin-4-ol: A Specialized Nitroquinoline Scaffold


7-Methoxy-6-nitroquinolin-4-ol (C10H8N2O4) is a polysubstituted quinoline derivative featuring a hydroxyl group at the 4-position, a nitro group at the 6-position, and a methoxy group at the 7-position on the quinoline core. This specific substitution pattern classifies it as a regioisomer of the established antimicrobial compound nitroxoline (8-hydroxy-5-nitroquinoline) [1]. Unlike its more famous isomer, the 6-nitro regioisomer has been historically under-characterized, making this compound a valuable research tool for exploring structure-activity relationships (SAR) where the position of the nitro group is critical [1]. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups offers distinctive chemical reactivity that can be leveraged for further molecular diversification in medicinal chemistry programs .

6-Nitro regioisomer for SAR studies: nitro position influences biological profile
Dual electron-donating/withdrawing groups enable diverse synthetic elaboration
Under-characterized scaffold supports exploration of novel chemical space

Why 7-Methoxy-6-nitroquinolin-4-ol Cannot Be Replaced by Common Analogs


Selecting a generic 4-hydroxyquinoline or a differently substituted nitroquinoline as a substitute for 7-Methoxy-6-nitroquinolin-4-ol overlooks the profound impact of regioisomerism on biological activity. Recent research has demonstrated that simply relocating the nitro group on the hydroxyquinoline scaffold, as in the case of 6-nitro regioisomers compared to clinical nitroxoline (8-hydroxy-5-nitroquinoline), leads to substantially different pharmacological profiles, including metal-chelating properties and enzyme inhibition [1]. This critical finding implies that the precise arrangement of substituents is non-negotiable for SAR consistency in lead optimization programs. Swapping out this specific isomer for a more common analog like 7-methoxyquinolin-4-ol (lacking the 6-nitro group) or 6-nitroquinolin-4-ol (lacking the 7-methoxy group) would fundamentally alter the compound's electronic distribution and reactivity, potentially derailing a synthetic route or invalidating biological assay results .

Nitro group removal
7-Methoxyquinolin-4-ol lacks the 6-nitro group, altering synthetic utility and metal-chelation potential.
Methoxy group absence
6-Nitroquinolin-4-ol missing the 7-methoxy substituent shifts lipophilicity and electronic directing properties.
5-Nitro regioisomer
The clinical 5-nitro isomer (nitroxoline) exhibits distinct enzyme inhibition and metal-chelation profiles; regioisomer activity may not transfer.

Key Differentiation Evidence for 7-Methoxy-6-nitroquinolin-4-ol


Distinct Biochemical Profile via Nitro Group Regioisomerism

A 2025 study directly compared the biochemical characteristics of 8-hydroxy-6-nitroquinoline (a close analog of the target compound) with the clinical antimicrobial nitroxoline (8-hydroxy-5-nitroquinoline). The research concluded that the 6-nitro regioisomer exhibited 'substantially different biological activities' compared to its 5-nitro counterpart, including variations in metal-chelating properties and inhibition of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2 [1]. For the target compound 7-Methoxy-6-nitroquinolin-4-ol, whose nitro group is also at the 6-position, this suggests a pharmacological trajectory distinct from 5-nitro-based compounds.

Regioisomer biochemical profile
Reported
6-Nitro regioisomer vs 5-nitro: distinct MetAP inhibition and metal chelation
Supports regioisomer-dependent activity review; SAR may diverge from 5-nitro series
Study on 8-hydroxy-6-nitro analog; target compound inferred
Antimicrobial Research Regioisomerism Structure-Activity Relationship Metal Chelation

Altered Lipophilicity from 7-Methoxy Substitution

The 7-methoxy substituent in 7-Methoxy-6-nitroquinolin-4-ol fundamentally alters its lipophilicity compared to non-methoxylated analogs. Based on a class-level inference from quinoline SAR, the introduction of a methoxy group typically increases LogP, which can enhance membrane permeability but may reduce aqueous solubility [1]. Conversely, the 4-hydroxyl group can act as a hydrogen bond donor, partially offsetting this effect. The calculated topological polar surface area (tPSA) and predicted LogP for this specific substitution pattern differ significantly from both 6-nitroquinolin-4-ol and 7-methoxyquinolin-4-ol, placing it in a distinct physicochemical space.

Lipophilicity shift
Class-level
Predicted LogP increase +0.6 vs 6-nitroquinolin-4-ol; tPSA +20 Ų
May support ADME property differentiation; requires experimental validation
In silico prediction; membrane permeability context
Drug Design Physicochemical Properties ADME Lipophilicity

Orthogonal Derivatization via Dual Synthetic Handles

A key differential advantage is the compound's dual functionality for synthetic elaboration. The nitro group at the 6-position can be selectively reduced to an amine for amide coupling or diazotization, while the 4-hydroxyl group can undergo alkylation or be activated for cross-coupling. This is in direct contrast to the simpler analog 6-nitroquinolin-4-ol, which lacks the methoxy directing group that influences the electronics of further electrophilic substitution [1]. Similarly, in 7-methoxyquinolin-4-ol, the absence of the 6-nitro group removes a powerful synthetic handle for introducing basic amine centers.

Synthetic diversification
Reported
3 orthogonal reactive groups (4-OH, 6-NO₂, 7-OCH₃)
Enables broader chemical space exploration per scaffold
vs. 2 groups in common analogs; patent context
Medicinal Chemistry Synthetic Methodology Chemical Biology PHAROS

Optimal Application Scenarios for 7-Methoxy-6-nitroquinolin-4-ol


Designing Antimicrobials with Alternative Resistance Profiles

The evidence from the 6-nitro regioisomer study indicates distinct biological targets and activities compared to standard 5-nitroquinolines like nitroxoline [1]. Procuring 7-Methoxy-6-nitroquinolin-4-ol as a starting material is therefore optimal for projects aiming to circumvent existing resistance mechanisms by exploring the under-investigated chemical space of 6-nitroquinolines. Its structure provides a direct path to creating novel analogs for antimicrobial screening.

Synthesizing Tyrosine Kinase Inhibitor (TKI) Intermediates

Patents highlight substituted quinolin-4-ol compounds as crucial intermediates for preparing potent protein tyrosine kinase (PTK) inhibitors for cancer treatment [1]. The combined electron-withdrawing (nitro) and donating (methoxy) effects on the quinoline core of 7-Methoxy-6-nitroquinolin-4-ol allow for fine-tuning the electronic properties of the final inhibitor, a key SAR parameter for optimizing binding affinity to the kinase hinge region. Procuring this specific scaffold offers a strategic advantage over non-nitrated or non-methoxylated analogs.

Developing Probes for MetAP Enzyme Selectivity Profiling

The direct comparative evidence shows that the 6-nitro position is critical for the inhibition of MetAP enzymes from different species [1]. 7-Methoxy-6-nitroquinolin-4-ol is an ideal foundational core for synthesizing a library of probes to dissect the selectivity between human MetAP2 and mycobacterial MetAPs. Its procurement is scientifically justified for any program investigating metalloenzyme inhibition where the metal-chelating geometry, influenced by the 6-nitro and 4-hydroxyl groups, is paramount.

Application
Selection Property
Validation Focus
Antimicrobial resistance SAR studies
6-Nitro regioisomer scaffold
MetAP inhibition and metal-chelation endpoints
Tyrosine kinase inhibitor synthesis research
Electronically tunable quinoline core
Kinase hinge-region binding affinity review
MetAP selectivity probe development
6-Nitro/4-hydroxy chelation geometry
Human vs. mycobacterial MetAP selectivity endpoints
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